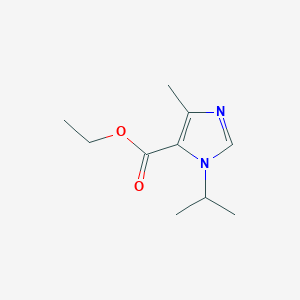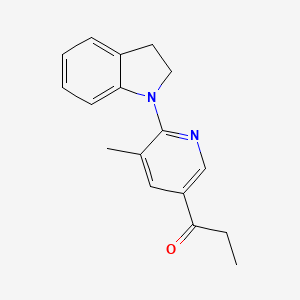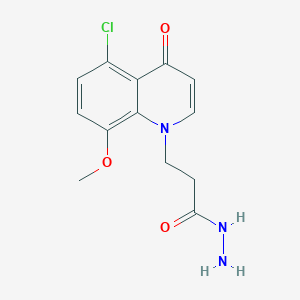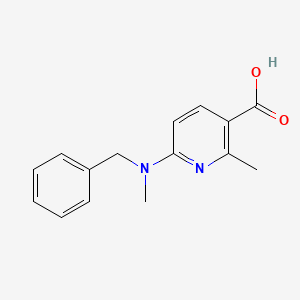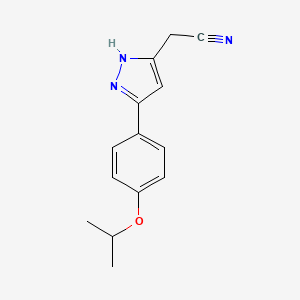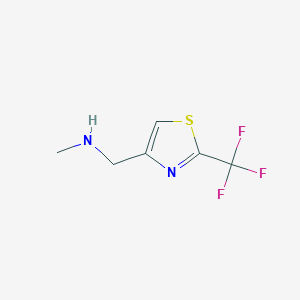
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H20N4O It is characterized by the presence of a piperazine ring substituted with a pyridine moiety and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-pyridylamine with piperazine under controlled conditions to form the intermediate compound, which is then subjected to formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Derivatives with different alkyl or aryl groups.
科学研究应用
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
Compared to its analogs, 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits unique reactivity due to the position of the methyl group on the pyridine ring. This positional difference can influence the compound’s electronic properties and steric interactions, making it a valuable compound for specific applications in research and industry .
属性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10-7-13(15-8-12(10)11(2)14)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3 |
InChI 键 |
PIRWXOBCIZGCFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


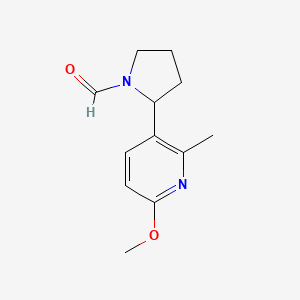
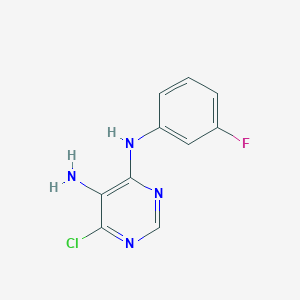
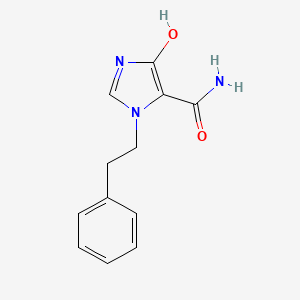
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)


